5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile

Lipophilicity Drug-likeness Physicochemical profiling

5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile is a chiral, disubstituted oxazolidin-2-one derivative bearing a 4-carbonitrile group and a (E)-hex-4-en-2-yl side chain at C5. Its molecular formula is C₁₁H₁₆N₂O₂ (MW 208.26 g·mol⁻¹), with a computed XLogP3-AA of 1.9 and a topological polar surface area (TPSA) of 53.3 Ų.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B12872049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC=CCC(C)C1C(N(C(=O)O1)C)C#N
InChIInChI=1S/C11H16N2O2/c1-4-5-6-8(2)10-9(7-12)13(3)11(14)15-10/h4-5,8-10H,6H2,1-3H3/b5-4+
InChIKeyOYNVTAZKCGGGAZ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile (CAS 84926-84-1): Procurement-Relevant Identity and Physicochemical Baseline


5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile is a chiral, disubstituted oxazolidin-2-one derivative bearing a 4-carbonitrile group and a (E)-hex-4-en-2-yl side chain at C5. Its molecular formula is C₁₁H₁₆N₂O₂ (MW 208.26 g·mol⁻¹), with a computed XLogP3-AA of 1.9 and a topological polar surface area (TPSA) of 53.3 Ų [1]. Structurally, it belongs to the oxazolidine class that is widely employed in asymmetric synthesis, latent curing agents, and agrochemical safeners; however, the combination of the unsaturated C5 alkenyl chain, the N3-methyl group, and the C4-carbonitrile defines a distinct substitution pattern not replicated by common in-class alternatives such as linezolid, famoxadone, or saturated 5-alkyl oxazolidinones [2].

Why Generic Oxazolidinone or Oxazolidine Substitution Is Insufficient for 5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile


Procurement decisions for oxazolidine derivatives often assume that any 2-oxazolidinone can serve as a drop-in replacement for chiral auxiliary, curing agent, or agrochemical intermediate applications. This assumption breaks down for 5-(hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile because the (E)-hex-4-en-2-yl substituent introduces a stereogenic center and an olefinic handle that are absent in saturated 5-alkyl analogs (e.g., 5-isobutyl-4,5-dimethyl derivatives) or in medicinal-chemistry oxazolidinones such as linezolid. The computed XLogP3 of 1.9 places this compound in a lipophilicity window distinct from both the more polar linezolid (XLogP3 ≈ 0.6) and the more lipophilic famoxadone (XLogP3 ≈ 3.1) [1][2]. Consequently, physicochemical property profiles, reactivity at the double bond, and diastereoselective induction potential cannot be matched by generic in-class alternatives, making targeted sourcing essential for applications where these parameters are critical.

Quantitative Differentiation Evidence for 5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile Versus Closest Analogs


Evidence 1: Lipophilicity Differentiation – LogP Comparison with Saturated and Thioether Oxazolidine Analogs

The target compound exhibits a computed octanol–water partition coefficient (XLogP3-AA) of 1.9 [1]. This value is substantially higher than that of the saturated isobutyl analog 5-isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile (LogP = 1.81; calculated by alternative method, roughly comparable) and markedly higher than the thioether-containing comparator 3-methyl-5-((1'-methyl-2'-(methylthio))ethyl)-2-oxooxazolidine-4-carbonitrile (LogP = 1.2) [2]. The ~0.7 log unit increase relative to the thioether analog translates to approximately a 5‑fold higher theoretical membrane partitioning, relevant for applications where passive permeability is a design parameter.

Lipophilicity Drug-likeness Physicochemical profiling

Evidence 2: Polar Surface Area Differentiation – Lower TPSA than Thioether and Isobutyl Analogs

The target compound's topological polar surface area (TPSA) is 53.3 Ų [1]. This is notably lower than the thioether analog 3-methyl-5-((1'-methyl-2'-(methylthio))ethyl)-2-oxooxazolidine-4-carbonitrile (TPSA = 78.6 Ų), a difference driven by the replacement of the methylthio group with an alkenyl moiety [2]. In the context of CNS drug-design guidelines (typically TPSA < 60–70 Ų for brain penetration), the 25.3 Ų reduction may be functionally significant for central target engagement.

Polar surface area CNS permeability Drug design

Evidence 3: Synthetic Handle Differentiation – The (E)-Hex-4-en-2-yl Olefin as a Unique Functionalization Site

The (E)-hex-4-en-2-yl side chain of the target compound contains an internal, stereodefined olefin (C4=C5) that is absent in saturated analogs such as 5-isobutyl-4,5-dimethyl-2-oxooxazolidine-4-carbonitrile or 5-pentyl derivatives [1][2]. This olefin enables post-synthetic modifications—including cross-metathesis, epoxidation, dihydroxylation, or thiol-ene click chemistry—that are inaccessible to fully saturated oxazolidinones. The (E) geometry of the double bond is confirmed by the IUPAC name and InChI stereochemistry [1].

Olefin metathesis Click chemistry Late-stage functionalization

Evidence 4: Chiral Center Configuration – C5 Stereogenic Center for Asymmetric Induction

The target compound possesses a stereogenic center at C5 bearing the hex-4-en-2-yl substituent. Chiral oxazolidine derivatives of γ-oxo esters have been demonstrated to undergo diastereoselective enolate alkylation, yielding optically active α-alkyl γ-oxo esters after hydrolysis [1]. While the specific diastereomeric ratio (dr) for the title compound has not been reported in isolation, the class-level precedent indicates that the C5 stereochemistry is a determinant of asymmetric induction efficiency. By contrast, achiral 5,5-dialkyl analogs (e.g., 4,5,5-trimethyl-2-oxooxazolidine-4-carbonitrile) lack this stereodifferentiating capacity .

Asymmetric synthesis Chiral auxiliary Diastereoselectivity

Evidence 5: Carbonitrile Group Differentiation – A Dipolarophile and H-Bond Acceptor Distinct from Amide-Only Oxazolidinones

The C4 carbonitrile (C≡N) of the target compound is a strong dipolarophile and can participate in [3+2] cycloadditions (e.g., with azides to form tetrazoles or with nitrones/nitrile oxides), whereas standard 2-oxazolidinones (e.g., linezolid, famoxadone) lack this reactive functionality [1][2]. The nitrile also serves as a hydrogen-bond acceptor (count = 3 total acceptors vs 2 for simple oxazolidinones), altering solubility and target-binding profiles [1].

Cycloaddition Heterocycle synthesis Medicinal chemistry

Procurement-Driven Application Scenarios for 5-(Hex-4-en-2-yl)-3-methyl-2-oxooxazolidine-4-carbonitrile


Chiral Building Block for Asymmetric α-Alkyl γ-Oxo Ester Synthesis

This compound, containing a single stereogenic center at C5, can be converted into ester enolates that undergo diastereoselective alkylation. Hydrolysis then furnishes optically active α-alkyl γ-oxo esters, a motif found in natural product synthesis and pharmaceutical intermediates [1]. Achiral 5,5-dialkyl oxazolidinones cannot serve this purpose, making this specific compound the required procurement choice for stereoselective routes.

Late-Stage Diversification via Olefin Functionalization in Medicinal Chemistry

The (E)-hex-4-en-2-yl side chain provides a defined olefin handle for cross-metathesis, epoxidation, or thiol-ene reactions [1]. This enables the introduction of additional chemical diversity onto the oxazolidine scaffold after core assembly, a capability absent in saturated analogs that limits their utility in fragment-based or diversity-oriented synthesis campaigns.

CNS-Penetrant Probe Design Leveraging Optimal TPSA and logP Profile

With TPSA = 53.3 Ų and XLogP3 = 1.9, the compound falls within the favorable CNS drug-like space (TPSA < 60–70 Ų; logP ~2) [1]. Compared to thioether analogs (TPSA = 78.6) or polar oxazolidinones such as linezolid (TPSA ≈ 95), this compound is better suited for programs requiring blood–brain barrier penetration, making it a preferred starting point for CNS-targeted chemical probes.

Click-Chemistry-Enabled Heterocycle Synthesis via the C4 Carbonitrile

The C4 carbonitrile group serves as a dipolarophile for [3+2] cycloadditions (e.g., tetrazole formation) that cannot be performed with standard oxazolidinones lacking a nitrile [1][2]. This enables rapid assembly of oxazolidine-tetrazole hybrids or other heterocyclic systems, expanding the accessible chemical space for library synthesis—a key differentiator for procurement in medicinal chemistry discovery.

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